![molecular formula C10H11Cl2NOS B14616715 2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine CAS No. 60263-98-1](/img/structure/B14616715.png)
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is a complex organic compound characterized by its unique structure, which includes a dichloromethylcyclopropyl group attached to a pyridine ring via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common approach starts with the preparation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid . This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols derivatives
科学研究应用
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
相似化合物的比较
Similar Compounds
- 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Uniqueness
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is unique due to its combination of a dichloromethylcyclopropyl group and a pyridine ring connected via a sulfanyl linkage. This structure imparts distinct chemical properties and biological activities that are not observed in similar compounds.
属性
CAS 编号 |
60263-98-1 |
|---|---|
分子式 |
C10H11Cl2NOS |
分子量 |
264.17 g/mol |
IUPAC 名称 |
2-[(2,2-dichloro-1-methylcyclopropyl)methylsulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H11Cl2NOS/c1-9(6-10(9,11)12)7-15-8-4-2-3-5-13(8)14/h2-5H,6-7H2,1H3 |
InChI 键 |
DJUOGGRLRSYVTG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(Cl)Cl)CSC2=CC=CC=[N+]2[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


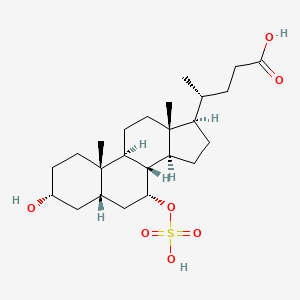
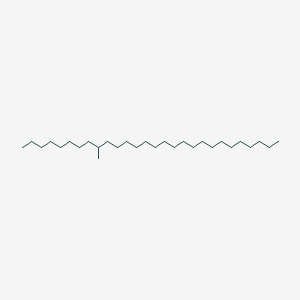
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
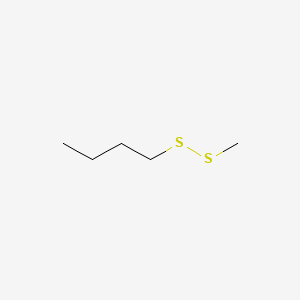

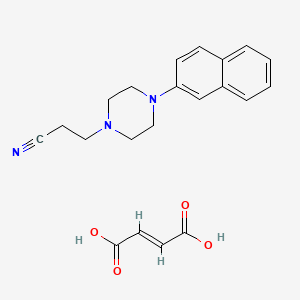

![1,1-Difluorospiro[2.5]octane](/img/structure/B14616660.png)
![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)
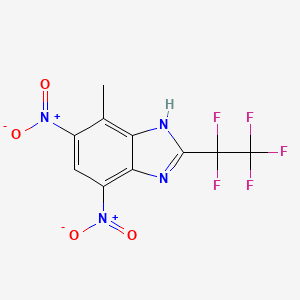
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
